

Histaminium vs. Histamine: A Comparative Analysis of H2 Receptor Activation

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Compound of Interest

Compound Name: *Histaminium*

Cat. No.: *B1265317*

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This guide provides an objective comparison of the activity of **histaminium**, the cationic form of histamine, versus its neutral counterpart in activating the Histamine H2 receptor. This analysis is supported by a summary of quantitative data, detailed experimental methodologies, and visualizations of key biological and experimental processes.

The Predominance of the Histaminium Monocation at Physiological pH

Histamine, a biogenic amine, can exist in different ionic states depending on the pH of its environment. The molecule has two basic centers that can be protonated: the primary amino group in the ethylamine side chain and the imidazole ring. At a physiological pH of 7.4, histamine predominantly exists as a monocation, often referred to as **histaminium**. Specifically, the N τ -H tautomer of this monocation is considered the pharmacologically active species at the H2 receptor. The neutral form of histamine and the dicationic form are present in much lower concentrations and are thought to have significantly lower affinity for the H2 receptor.

Quantitative Comparison of H2 Receptor Activation

Direct comparative experimental data for the binding affinity and functional potency of the different ionic species of histamine at the H2 receptor are limited. The available quantitative

data typically refers to "histamine" under physiological assay conditions, where the **histaminium** monocation is the prevalent and active form.

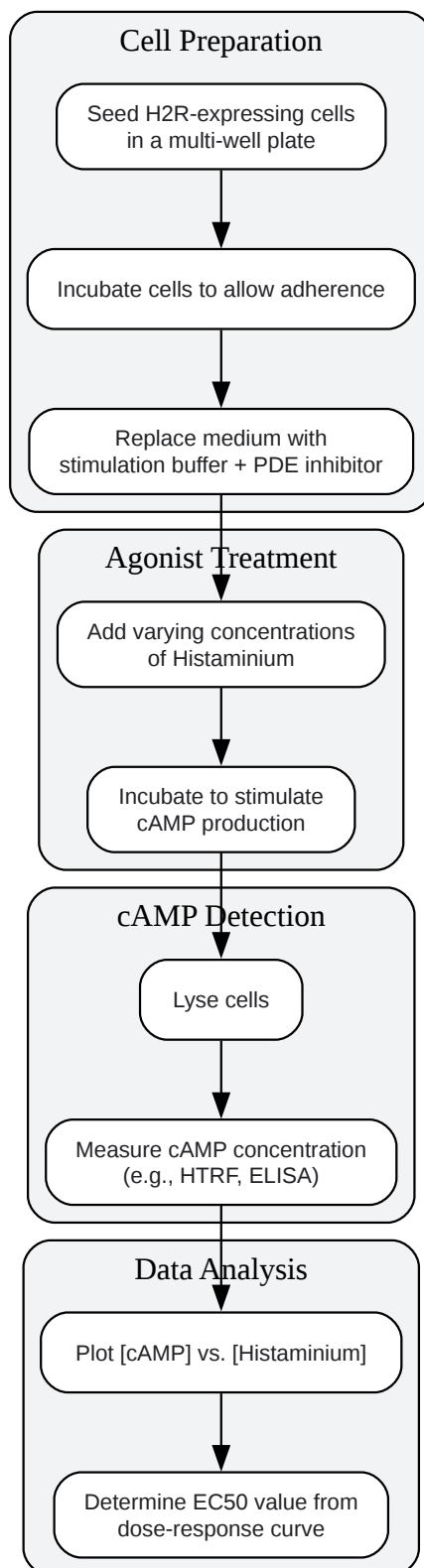
Ligand (at physiological pH)	Receptor	Parameter	Value (pKi / pEC50)	Cell Line/System
Histamine (as Histaminium monocation)	H2	pKi	5.5 - 6.8	Various
pEC50 (cAMP accumulation)	5.0 - 6.5	HEK293, CHO		

Note: pKi and pEC50 values are presented as the negative logarithm of the molar concentration (Ki or EC50). A higher value indicates greater affinity or potency.

While specific values for the neutral and dicationic forms are not readily available, structure-activity relationship studies suggest that the positive charge on the side chain and the specific tautomeric form of the imidazole ring are crucial for effective binding and activation of the H2 receptor.

H2 Receptor Signaling Pathway

The Histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the H2 receptor by an agonist like the **histaminium** monocation initiates a cascade of intracellular events, leading to a physiological response.



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